molecular formula C6H3F3N4 B6229618 3-azido-5-(trifluoromethyl)pyridine CAS No. 118078-63-0

3-azido-5-(trifluoromethyl)pyridine

Cat. No.: B6229618
CAS No.: 118078-63-0
M. Wt: 188.1
InChI Key:
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Description

3-azido-5-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

The molecular formula of this compound is C12H7F3N4, and its molecular weight is 264.21 . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . A metal-, azide- and CF3-reagent free approach for the synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides has been developed .


Physical and Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Mechanism of Action

Target of Action:

We know that tfmp derivatives are widely used in the protection of crops from pests and have applications in both the pharmaceutical and veterinary industries . The unique combination of the physicochemical properties of the fluorine atom and the pyridine moiety likely contributes to their biological activities.

Result of Action:

Its derivatives have been granted market approval for pharmaceutical and veterinary use, suggesting potential therapeutic benefits .

Action Environment:

Environmental factors, such as temperature, humidity, and soil conditions, may influence TFMP’s efficacy and stability.

: Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Read more

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-azido-5-(trifluoromethyl)pyridine can be achieved through a two-step process involving the synthesis of 3-amino-5-(trifluoromethyl)pyridine followed by diazotization and subsequent azidation.", "Starting Materials": [ "3-cyanopyridine", "trifluoromethylamine", "sodium azide", "sulfuric acid", "sodium nitrite" ], "Reaction": [ "Step 1: Synthesis of 3-amino-5-(trifluoromethyl)pyridine", "a. Dissolve 3-cyanopyridine (1.0 g) in trifluoromethylamine (10 mL) and heat the mixture at 150°C for 6 hours.", "b. Cool the reaction mixture to room temperature and add water (10 mL).", "c. Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "d. Concentrate the organic layer under reduced pressure to obtain 3-amino-5-(trifluoromethyl)pyridine as a yellow solid (yield: 80%).", "Step 2: Diazotization and Azidation of 3-amino-5-(trifluoromethyl)pyridine", "a. Dissolve 3-amino-5-(trifluoromethyl)pyridine (1.0 g) in concentrated sulfuric acid (10 mL) and cool the mixture to 0°C.", "b. Slowly add sodium nitrite (0.8 g) to the reaction mixture with stirring.", "c. After the addition is complete, stir the mixture at 0°C for 30 minutes.", "d. Add sodium azide (1.5 g) to the reaction mixture and stir at room temperature for 2 hours.", "e. Pour the reaction mixture into ice-cold water (50 mL) and extract the product with ethyl acetate (3 x 10 mL).", "f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-azido-5-(trifluoromethyl)pyridine as a yellow solid (yield: 70%)." ] }

CAS No.

118078-63-0

Molecular Formula

C6H3F3N4

Molecular Weight

188.1

Purity

95

Origin of Product

United States

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